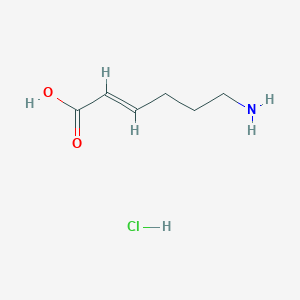

(E)-6-Amino-2-hexenoic Acid Hydrochloride

Descripción general

Descripción

(E)-6-Amino-2-hexenoic Acid Hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexenoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-6-Amino-2-hexenoic Acid Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as hexenoic acid derivatives.

Amination Reaction:

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (E)-6-Amino-2-hexenoic Acid Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

- (E)-6-Amino-2-hexenoic Acid Hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure, which includes both an amino group and a double bond, allows for diverse chemical modifications and reactions such as oxidation, reduction, and substitution.

Chemical Reactions

- The compound can undergo:

- Oxidation : Producing oxo derivatives using agents like potassium permanganate.

- Reduction : Forming alcohol derivatives with reducing agents such as lithium aluminum hydride.

- Substitution : Participating in reactions with electrophiles.

Biological Applications

Metabolic Pathways and Enzyme Interactions

- Research indicates that this compound may play a role in metabolic pathways. Its interaction with enzymes could influence various biological processes, making it a candidate for further investigation in biochemical studies.

Therapeutic Potential

- There is ongoing research into its use as a precursor for drug development. The compound's structure may contribute to the design of novel therapeutics targeting specific biological pathways or diseases .

Medical Applications

Antifibrinolytic Properties

- Similar compounds, such as 6-aminohexanoic acid (Ahx), are known for their antifibrinolytic activity. Studies have shown that derivatives of Ahx exhibit significant inhibition of plasmin activity, which is crucial for preventing excessive bleeding during surgical procedures .

| Compound | IC50 (mM) | Activity |

|---|---|---|

| H-EACA-NLeu-OH | <0.02 | Most active antifibrinolytic |

| H-EACA-Leu-OH | 0.08 | Moderate activity |

| H-EACA-Cys(S-Bzl)-OH | 0.04 | Moderate activity |

Industrial Applications

Production of Specialty Chemicals

- The compound is utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes. Its application in the nylon industry is particularly noteworthy, where it serves as a precursor to polyamide production .

Linker in Biologically Active Structures

- This compound can function as a linker in peptide synthesis, enhancing the stability and bioavailability of biologically active compounds. This property is valuable in the development of targeted drug delivery systems .

Case Studies

- Synthesis of Antifibrinolytic Peptides

- Nylon Production

Mecanismo De Acción

The mechanism of action of (E)-6-Amino-2-hexenoic Acid Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and stability.

Comparación Con Compuestos Similares

6-Aminohexanoic Acid: Similar structure but lacks the double bond present in (E)-6-Amino-2-hexenoic Acid Hydrochloride.

2-Amino-3-hexenoic Acid: Similar structure but differs in the position of the amino group.

Uniqueness: this compound is unique due to the presence of both an amino group and a double bond in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(E)-6-Amino-2-hexenoic Acid Hydrochloride, also known as a derivative of 6-aminohexenoic acid, is a compound of significant interest in both biochemical research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and ionic interactions. The amino group facilitates these interactions, while the carboxylic acid group can engage in acid-base reactions that influence the compound's reactivity .

Key Mechanisms:

- Enzyme Interaction: The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: It has the potential to modulate receptor activity, impacting various physiological processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound has several biological activities that could be harnessed for therapeutic purposes:

- Metabolic Pathways: Studies suggest that the compound may play a role in metabolic regulation, particularly in pathways involving amino acids and related metabolites .

- Antifibrinolytic Properties: Similar compounds have been shown to inhibit fibrinolysis by competing with lysine binding sites on plasminogen and plasmin, thus preventing clot dissolution . This suggests a potential application in managing bleeding disorders.

- Cytotoxic Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating possible applications in oncology .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antifibrinolytic Activity

A study focused on the antifibrinolytic properties of this compound demonstrated that it could effectively inhibit plasminogen activation. The IC50 values for related compounds indicate a promising therapeutic window for managing conditions related to excessive bleeding.

Propiedades

IUPAC Name |

(E)-6-aminohex-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4-6(8)9;/h2,4H,1,3,5,7H2,(H,8,9);1H/b4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZEYQKBDXFKX-VEELZWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C/C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648511 | |

| Record name | (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19991-88-9 | |

| Record name | (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.